molecular formula C17H24N2O4 B3058074 tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate CAS No. 876149-42-7

tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate

Cat. No.: B3058074
CAS No.: 876149-42-7
M. Wt: 320.4
InChI Key: XSAOENDFFVJNFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound, with CAS No. 876149-42-7, has the molecular formula C₁₇H₂₄N₂O₄ and a molecular weight of 320.38 g/mol . It features an azetidine ring substituted with a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Cbz)-protected aminomethyl moiety. This structure makes it a versatile intermediate in pharmaceutical synthesis, particularly for introducing azetidine-based scaffolds into drug candidates.

Properties

IUPAC Name

tert-butyl 3-(phenylmethoxycarbonylaminomethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-14(11-19)9-18-15(20)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAOENDFFVJNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201130317
Record name 1,1-Dimethylethyl 3-[[[(phenylmethoxy)carbonyl]amino]methyl]-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876149-42-7
Record name 1,1-Dimethylethyl 3-[[[(phenylmethoxy)carbonyl]amino]methyl]-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876149-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[[[(phenylmethoxy)carbonyl]amino]methyl]-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminomethylazetidine-1-carboxylate with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amine which can then interact with its target. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison

Compound (CAS) Molecular Weight LogP Hydrogen Bond Donors Key Functional Groups
876149-42-7 (Target) 320.38 ~2.8 1 Boc, Cbz-protected aminomethyl
1017044-94-8 293.3 ~2.5 1 Boc, Cbz-amino
325775-44-8 187.2 ~1.0 2 Boc, free amine
1420859-80-8 264.16 ~2.8 0 Boc, bromoethyl
1126650-66-5 219.2 ~1.5 1 Boc, fluoro, hydroxymethyl

Biological Activity

tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate, with the CAS number 876149-42-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H24N2O4C_{17}H_{24}N_{2}O_{4}, with a molecular weight of approximately 320.38 g/mol. The compound features a tert-butyl group, a benzyloxycarbonyl amino group, and an azetidine ring structure, which contribute to its biological properties.

PropertyValue
Molecular FormulaC17H24N2O4
Molecular Weight320.38 g/mol
LogP3.1085
SolubilitySoluble
Bioavailability Score0.55

Enzyme Inhibition

Recent studies have indicated that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, small molecule inhibitors targeting cysteine proteases have shown promising results in inhibiting enzymes like cathepsin L and cruzain, which are crucial in various diseases including cancer and parasitic infections .

Antiparasitic Activity

The compound's structural analogs have demonstrated efficacy against various parasites. For example, some derivatives have shown inhibitory activity against Plasmodium falciparum (IC50 = 15.4 µM), a malaria-causing parasite, indicating potential for antimalarial drug development . Additionally, the inhibition of Leishmania major has been noted, suggesting broad-spectrum antiparasitic potential.

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzyme active sites. The binding affinity and kinetics of enzyme-inhibitor interactions are critical for determining therapeutic efficacy. For example, studies on related compounds have revealed slow-binding kinetics with reversible inhibition characteristics .

Study on Cysteine Protease Inhibitors

A comprehensive study analyzed various small molecule inhibitors targeting cysteine proteases, including those structurally related to this compound). The findings highlighted the importance of structural modifications in enhancing binding affinity and selectivity towards target enzymes, paving the way for the design of more effective therapeutics .

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that compounds similar to this compound possess favorable absorption characteristics and can penetrate biological barriers effectively. This is crucial for developing drugs that require central nervous system penetration while minimizing peripheral side effects .

Q & A

Q. Advanced

  • Protecting Group Selection : The tert-butyloxycarbonyl (Boc) and Cbz groups are widely used for azetidine nitrogen protection due to their stability under basic conditions and selective deprotection (e.g., Boc with TFA, Cbz via hydrogenolysis) .
  • Coupling Agents : For amidation, use HATU or EDCI with DMAP to enhance reactivity.
  • Reaction Optimization : Adjust stoichiometry (e.g., 1.2–2.0 equiv of CbzCl) and temperature (0°C to room temperature) to minimize side reactions .

What strategies are effective for designing phosphonate or boronate derivatives of this compound for biological studies?

Q. Advanced

  • Phosphonate Derivatives : React tert-butyl 3-formylazetidine-1-carboxylate with diphenoxyphosphoryl reagents under nucleophilic conditions to introduce phosphonate groups, as seen in compound 104 (59% yield) .
  • Boronate Functionalization : Utilize Ni-catalyzed carboboration with pinacol boronate esters to install boronate handles for Suzuki-Miyaura cross-coupling .
  • Stereoselective Modifications : Chiral catalysts or enantiomerically pure starting materials (e.g., (R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate) ensure stereochemical control .

How should researchers address contradictions in reported yields or spectroscopic data across studies?

Q. Data Contradiction Analysis

  • Yield Discrepancies : Compare reaction scales (e.g., 1.0 mmol vs. 62 mmol), solvent systems (DCM vs. THF), and purification methods (column chromatography vs. recrystallization) .
  • NMR Variability : Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and sample preparation (drying, concentration artifacts). Cross-reference with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

What are the applications of this compound in medicinal chemistry or enzyme inhibition studies?

Q. Advanced

  • METTL3 Inhibition : Derivatives like 1,4,9-triazaspiro[5.5]undecan-2-one have been explored as METTL3 inhibitors, leveraging the azetidine scaffold’s conformational rigidity .
  • Enzyme Probe Design : Phosphonate derivatives (e.g., compound 104) act as transition-state analogs for studying phosphatase or protease mechanisms .
  • Biological Screening : Modify the Cbz group to introduce fluorophores or biotin tags for target identification via pull-down assays .

What safety precautions are critical when handling this compound?

Q. Basic

  • Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Perform reactions in a fume hood due to volatile solvents (DCM, THF).
  • First Aid : In case of exposure, rinse with water and consult a physician. Provide SDS sheets detailing hazards (e.g., tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate’s irritant properties) .

How can computational methods aid in predicting the reactivity or stability of this compound?

Q. Advanced

  • DFT Calculations : Model transition states for amide bond formation or boronate coupling to predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate interactions with enzyme active sites (e.g., METTL3) to guide derivative design .
  • logP Prediction : Use software like MarvinSuite to estimate lipophilicity for optimizing cell permeability in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.